molecular formula C24H24 B6289273 9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE CAS No. 138194-05-5

9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE

Cat. No.: B6289273
CAS No.: 138194-05-5
M. Wt: 312.4 g/mol
InChI Key: OLBSXTUHXITFNA-UHFFFAOYSA-N
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Description

9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with a cyclohexyl group that is further bonded to a cyclopentadienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the cyclopentadienyl ring. This intermediate is then subjected to further reactions to introduce the cyclohexyl group and finally, the fluorene moiety is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene has several scientific research applications:

    Materials Science: Used in the synthesis of novel polymers and dendrimers due to its unique structural properties.

    Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The cyclopentadienyl moiety can participate in π-π interactions, while the fluorene core provides rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, making it useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the cyclohexyl group.

    1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: Contains an acetate group instead of the fluorene moiety.

Uniqueness

9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene is unique due to its combination of a fluorene core with a cyclopentadienyl and cyclohexyl group. This unique structure imparts specific electronic and steric properties, making it valuable in the synthesis of advanced materials and in various chemical reactions.

Properties

IUPAC Name

9-(1-cyclopenta-2,4-dien-1-ylcyclohexyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24/c1-8-16-24(17-9-1,18-10-2-3-11-18)23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h2-7,10-15,18,23H,1,8-9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXTUHXITFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2C=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579043
Record name 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138194-05-5
Record name 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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